molecular formula C18H12ClNO5 B14985099 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B14985099
M. Wt: 357.7 g/mol
InChI Key: QGWWXXYTEUGPSQ-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole carboxylates. This compound is characterized by the presence of a chlorophenyl group, a benzodioxin ring, and an oxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the oxazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted chlorophenyl derivatives.

Scientific Research Applications

2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate shares similarities with other oxazole carboxylates and benzodioxin derivatives.
  • Compounds such as 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide exhibit similar structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12ClNO5

Molecular Weight

357.7 g/mol

IUPAC Name

(2-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H12ClNO5/c19-12-3-1-2-4-14(12)24-18(21)13-10-16(25-20-13)11-5-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2

InChI Key

QGWWXXYTEUGPSQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC4=CC=CC=C4Cl

Origin of Product

United States

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